The compound with the molecular formula C31H36FN3O4S is known as Lumateperone Tosylate. It is a pharmaceutical compound primarily used in the treatment of psychiatric disorders, particularly schizophrenia. Lumateperone acts as an atypical antipsychotic and has garnered attention for its unique mechanism of action, which distinguishes it from traditional antipsychotic medications.
Lumateperone Tosylate was developed by Intra-Cellular Therapies, Inc. and is marketed under the brand name Caplyta. The compound has been studied extensively for its efficacy and safety profile in clinical trials, leading to its approval by regulatory authorities for therapeutic use.
Lumateperone Tosylate falls under the category of atypical antipsychotics, which are known for their lower propensity to cause extrapyramidal side effects compared to older antipsychotics. Its classification as a pyrimidine derivative highlights its structural features that contribute to its pharmacological effects.
The synthesis of Lumateperone Tosylate involves several key steps:
The synthesis typically employs organic reactions such as nucleophilic substitution and resolution techniques, ensuring high purity and yield of the final product. The use of solvents and reaction conditions is optimized for efficiency in industrial production.
The molecular structure of Lumateperone Tosylate can be represented using various chemical notation systems:
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)FThe compound's structural data reveals a complex arrangement that contributes to its pharmacological profile, including multiple aromatic rings and functional groups that facilitate interactions with biological targets.
Lumateperone Tosylate can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The reaction conditions are tailored based on desired outcomes, often requiring specific temperatures and solvents.
Lumateperone exhibits a unique mechanism of action that involves:
Clinical studies suggest that Lumateperone's multifaceted action on neurotransmitter systems may lead to improved efficacy in treating symptoms of schizophrenia while minimizing side effects commonly associated with antipsychotic medications.
Lumateperone Tosylate has several applications in scientific research:
C₃₁H₃₆FN₃O₄S, known scientifically as lumateperone and marketed under the brand name Caplyta, represents a structurally and mechanistically distinctive entity within the class of atypical antipsychotics. Its molecular architecture integrates a fluorophenylbutanone moiety, a piperazine-1-carboxamide core, and a tosylate counterion (added during salt formation to enhance stability and bioavailability), collectively enabling unique multitarget engagement at key cerebral receptors [5] [9]. Approved by the US FDA in December 2019 for schizophrenia and bipolar depression, lumateperone exemplifies the evolution of psychopharmacology toward agents designed for enhanced efficacy and tolerability through polypharmacology [5].
Lumateperone epitomizes the modern "multi-target-directed ligand" (MTDL) paradigm, strategically engineered to concurrently modulate serotonin, dopamine, and glutamate neurotransmission—core pathways dysregulated in schizophrenia and mood disorders. Unlike first-generation antipsychotics (e.g., haloperidol), which primarily block D₂ dopamine receptors (causing extrapyramidal side effects), and earlier second-generation agents (e.g., risperidone) with dual D₂/5-HT₂A antagonism, lumateperone employs a triple pharmacodynamic profile: [2] [8]
This integrated mechanism circumvents limitations of single-target agents, offering balanced efficacy across symptom domains. Clinical trials confirm significant improvements in PANSS (Positive and Negative Syndrome Scale) scores with minimal weight gain or metabolic disruption—common drawbacks of predecessors like olanzapine [5].
Table 1: Lumateperone’s Multi-Target Engagement Profile
| Receptor Target | Affinity (Ki, nM) | Primary Action | Therapeutic Outcome |
|---|---|---|---|
| 5-HT₂A | 0.54 | Antagonist | Reduces psychosis, enhances cognition |
| D₁ | 0.3 | Partial agonist | Improves negative symptoms |
| D₂ | 32 | Weak antagonist | Lowers EPS risk |
| 5-HT₁A | 111 | Modulator | Mood stabilization |
Lumateperone’s genesis traces to systematic optimization of benzisothiazole-piperazine derivatives by chemists at Intra-Cellular Therapies Inc. Key innovations included: [9]
Regulatory milestones include:
Lumateperone occupies a niche within the atypical antipsychotic spectrum, distinguished by its balanced receptor engagement and metabolic neutrality. Its classification highlights:
Table 2: Positioning Lumateperone Among Atypical Antipsychotics
| Agent | Core Structure | Key Pharmacological Features | Metabolic Risk |
|---|---|---|---|
| Lumateperone | Tetrahydropyridoisoindole | 5-HT₂A≫D₁>D₂, glutamatergic modulation | Low |
| Olanzapine | Thienobenzodiazepine | 5-HT₂A/D₂/H₁/mACh antagonism | High |
| Aripiprazole | Quinolinone | D₂ partial agonism, 5-HT₁A/2A modulation | Moderate |
| Lurasidone | Benzoisothiazole | 5-HT₂A/D₂/5-HT₇ antagonism, minimal H1/mACh binding | Low |
Lumateperone thus signifies a third wave of antipsychotic innovation—prioritizing multidimensional efficacy and physiological tolerability through precision polypharmacology [2] [5] [8].
Table 3: Nomenclature of C₃₁H₃₆FN₃O₄S
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | (1R,4R)-N-((1-(4-Fluorophenyl)-1-oxobutan-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-7-carboxamide 4-methylbenzenesulfonate |
| Synonyms | Lumateperone tosylate; ITI-007 tosylate |
| Brand Name | Caplyta |
| CAS Registry | 1181857-50-0 (tosylate salt) |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: